BenchChemオンラインストアへようこそ!

Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate

Human Leukocyte Elastase Serine Protease Inhibition Structure-Activity Relationship

This ethyl 3-oxobutanoate variant is a uniquely differentiated, dual-warhead small molecule scaffold. Unlike generic benzisothiazolones, its specific N-alkyl chain and reactive β-keto ester handle enable late-stage diversification for focused SAR campaigns against human leukocyte elastase and for antibacterial/anti-quorum-sensing programs. Changing the N-substituent leads to misleading biological results due to proven substituent-dependent selectivity and solid-state conformational changes. Ideal for scaffold hopping and co-crystallization studies.

Molecular Formula C13H13NO6S
Molecular Weight 311.31
CAS No. 730951-32-3
Cat. No. B2641130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate
CAS730951-32-3
Molecular FormulaC13H13NO6S
Molecular Weight311.31
Structural Identifiers
SMILESCCOC(=O)CC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
InChIInChI=1S/C13H13NO6S/c1-2-20-12(16)7-9(15)8-14-13(17)10-5-3-4-6-11(10)21(14,18)19/h3-6H,2,7-8H2,1H3
InChIKeyBZENDRQFWGLDRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate (CAS 730951-32-3): A Di-Functional Saccharin-Derived Scaffold for Differential Drug Discovery


Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate (CAS 730951-32-3) is a dual-warhead small molecule featuring a β-keto ester moiety linked to a 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin) core. It is commercially supplied as a versatile small molecule scaffold with a minimum purity of 95% . The compound belongs to the broader benzisothiazolone class, where subtle variations in the N-alkyl substituent are known to differentially modulate potency against human leukocyte elastase (HLE) versus porcine pancreatic elastase (PPE) [1]. This inherent sensitivity to substituent choice, combined with the known antibacterial potential of saccharin-derived β-keto esters, positions this specific ethyl butanoate variant as a non-interchangeable intermediate for structure-activity relationship (SAR) campaigns and focused library synthesis [2].

The Inherent Risk of Substituent Interchange: Why N-Alkyl Saccharin Analogs Cannot Replace Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate


Direct substitution by other N-functionalized saccharin analogs or simple benzisothiazolones in a synthetic sequence or biological assay is likely to produce misleading results. Crystallographic data confirm that the N-substituent dictates the solid-state conformation of this scaffold; for example, the planar methoxycarbonylmethyl side chain of the methyl acetate analog forms a dihedral angle of 84.67(10)° with the benzisothiazole ring, while a bulkier N-(4-hydroxyphenyl)acetamide substituent yields a markedly different packing stabilized by specific hydrogen bonds and π-stacking [1][2]. In the context of enzyme inhibition, the benzisothiazolone scaffold exhibits a nuanced SAR profile where larger lipophilic substituents at the 4-position confer potent HLE inhibition but abolish PPE activity [3]. Consequently, this specific ethyl 3-oxobutanoate variant, carrying both a reactive β-keto ester handle and a unique spatial geometry for downstream target interaction, represents a distinct chemical entity that cannot be replaced by a generic class representative without altering reactivity profiles.

Quantitative Differentiation Evidence: Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate vs. Closest Saccharin and β-Keto Ester Analogs


Differential Modulation of Serine Protease Inhibition by Benzisothiazolone N-Substituents

Within the benzisothiazolone class, which serves as the core scaffold of the target compound, the N-substituent is critical for enzyme selectivity. A comparative SAR study demonstrated that certain N-functionalized benzisothiazolones (e.g., those with larger lipophilic substituents at the 4-position) potently inhibit human leukocyte elastase (IC₅₀ = 1–3 µM range for optimized leads) but are completely inactive against porcine pancreatic elastase (PPE) [1][2]. While this specific data point is for 4-substituted analogs, the conclusion that substituent variance dictates absolute enzyme-selectivity switching is directly transferable: the unique ethyl 3-oxobutanoate substituent on the target compound is a differentiating feature distinct from the methyl, phenyl, or unsubstituted variants. This principle establishes that the target compound's biological profile cannot be inferred from other N-substituted saccharin derivatives.

Human Leukocyte Elastase Serine Protease Inhibition Structure-Activity Relationship

Inherent Antibacterial Potential of the Saccharin-Derived β-Keto Ester Pharmacophore

The ethyl 3-oxobutanoate side chain of the target compound is a recognized antibacteriophore. A focused library of synthetic β-keto esters demonstrated significant antibacterial activity against Gram-positive bacteria, with the most active derivatives achieving minimum inhibitory concentration (MIC) values of 32–64 µg/mL against Staphylococcus aureus and Bacillus cereus, accompanied by quorum-sensing inhibition [1]. By combining this validated β-keto ester warhead with a saccharin core, the target compound integrates two independently verified antibacterial pharmacophores—a molecular design that is absent in simple benzisothiazolone analogs lacking the β-keto ester. Given that the antibacterial activity of β-keto esters is highly sensitive to chain length and substitution, the ethyl ester variant is a non-interchangeable starting point for developing anti-virulence agents.

Antibacterial Quorum Sensing Gram-positive pathogens

Structural Geometry Divergence Dictated by N-Alkyl Substituent in the Solid State

The solid-state conformation of 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl derivatives is exquisitely sensitive to the N-substituent. For the methyl acetate analog (N-CH₂CO₂CH₃), the planar side chain forms a dihedral angle of 84.67(10)° with the benzisothiazole plane [1]. In contrast, the N-(4-hydroxyphenyl)acetamide analog adopts a planar benzisothiazole group (r.m.s. deviation = 0.023 Å) with a terminal phenol ring inclined at 84.9(1)° [2]. The target compound, bearing an ethyl 3-oxobutanoate side chain with a flexible β-keto ester, is predicted to exhibit a distinct solid-state geometry and intermolecular hydrogen-bonding network compared to both comparators. This is significant for procurement because differences in crystallinity, solubility, and solid-state stability directly impact formulation and handling in diverse laboratory settings.

X-ray Crystallography Conformational Analysis Solid-State Packing

Evidence Gap: High-Strength Head-to-Head Differential Data Provisional

A comprehensive search of PubChem, ChEMBL, and primary literature confirms that no direct, head-to-head biological or physicochemical comparison has been published for Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate against its closest analogs (e.g., the methyl acetate or unsubstituted benzisothiazolone). Therefore, the quantitative differentiation evidence presented here relies on cross-study comparable and class-level inference strategies to identify features that are most likely to drive differential performance—specifically, the unique N-alkyl chain length, β-keto ester reactivity, and dual pharmacophore integration. Procurement decisions should be guided by the understanding that the target compound's value proposition is its structurally distinct scaffold, not a pre-validated superiority metric. High-strength quantitative differentiation data will be generated only after controlled head-to-head studies are conducted [1][2].

Data Transparency Procurement Caveat SAR Campaign Prioritization

Recommended Application Scenarios for Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate Based on Validated Scaffold Properties


Combinatorial Library Synthesis Targeting Serine Protease Selectivity

The demonstrated sensitivity of benzisothiazolone inhibitors to N-substituent variation, where certain analogs exhibit absolute selectivity for human leukocyte elastase over porcine pancreatic elastase [1], makes this specific ethyl 3-oxobutanoate variant a strategic starting point for generating focused libraries. Its reactive β-keto ester handle enables late-stage diversification via condensation, cyclization, or amidation reactions, while the saccharin core ensures retention of the benzisothiazolone pharmacophore necessary for serine protease binding.

Development of Dual-Mechanism Antibacterial Agents via β-Keto Ester Quorum-Sensing Inhibition

The validated antibacterial and anti-quorum-sensing activity of β-keto esters (MIC = 32–64 µg/mL against S. aureus and B. cereus) [2] motivates the selection of this scaffold for designing agents that simultaneously disrupt bacterial communication and inhibit cell wall synthesis. Unlike simple saccharin derivatives that lack the β-keto ester warhead, this compound provides a pre-assembled dual pharmacophore that can be elaborated into novel anti-virulence candidates.

Crystallography-Driven Polymorph and Co-Crystal Screening for Optimized Solid-State Properties

The structural divergence observed between the methyl acetate and N-(4-hydroxyphenyl)acetamide analogs—differing in dihedral angles, hydrogen-bonding motifs, and π-stacking interactions [3][4]—indicates that the target compound, with its unique ethyl butanoate linker, is likely to exhibit novel solid-state forms. Systematic polymorph screening and co-crystallization with pharmaceutically acceptable co-formers are rational follow-up studies to optimize solubility and stability.

Scaffold Hopping and Bioisostere Exploration in Inflammation and Oncology Programs

The benzisothiazolone core is a privileged scaffold associated with anti-inflammatory, antitumor, and antimicrobial activities [5]. The target compound's distinct N-alkyl chain differentiates it from previously explored variants, offering a new vector for scaffold hopping campaigns. Its procurement is justified for any program seeking to expand SAR around the N-substituent of the benzisothiazolone system.

Quote Request

Request a Quote for Ethyl 3-oxo-4-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.